Jzl184

Anxiety Endocannabinoid Behavioral Pharmacology

JZL184 is the definitive tool for selective pharmacological dissection of 2-AG-mediated signaling. Unlike FAAH or dual inhibitors, its >300-fold MAGL selectivity and irreversible mechanism produce sustained 8-fold brain 2-AG elevation in mice without confounding AEA effects, yielding robust anxiolytic efficacy unmatched by analogs. With human MAGL IC₅₀ = 3.9 nM, fully characterized murine PK/PD, and benchmark status for inhibitor development, JZL184 ensures unambiguous target engagement and reproducible results. Choose JZL184 for validated, species-specific potency and the industry-standard positive control for next-generation MAGL inhibitor programs.

Molecular Formula C27H24N2O9
Molecular Weight 520.5 g/mol
CAS No. 1101854-58-3
Cat. No. B1673197
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJzl184
CAS1101854-58-3
SynonymsJZL 184
JZL-184
JZL184
Molecular FormulaC27H24N2O9
Molecular Weight520.5 g/mol
Structural Identifiers
SMILESC1CN(CCC1C(C2=CC3=C(C=C2)OCO3)(C4=CC5=C(C=C4)OCO5)O)C(=O)OC6=CC=C(C=C6)[N+](=O)[O-]
InChIInChI=1S/C27H24N2O9/c30-26(38-21-5-3-20(4-6-21)29(32)33)28-11-9-17(10-12-28)27(31,18-1-7-22-24(13-18)36-15-34-22)19-2-8-23-25(14-19)37-16-35-23/h1-8,13-14,17,31H,9-12,15-16H2
InChIKeySEGYOKHGGFKMCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





JZL184 (CAS 1101854-58-3) as a First-in-Class Selective MAGL Inhibitor for Endocannabinoid System Research


JZL184 (4-nitrophenyl 4-[di(2H-1,3-benzodioxol-5-yl)(hydroxy)methyl]piperidine-1-carboxylate) is a potent, selective, and irreversible inhibitor of monoacylglycerol lipase (MAGL), the primary enzyme responsible for degrading the endocannabinoid 2-arachidonoylglycerol (2-AG) [1]. It is an O-aryl carbamate that acts as a time-dependent, non-competitive inhibitor, covalently modifying the MAGL active site serine [2]. JZL184 is widely recognized as the first tool compound that enabled selective pharmacological dissection of 2-AG-mediated signaling from anandamide (AEA)-mediated pathways in vivo, establishing it as a foundational probe for endocannabinoid system research [3].

Why JZL184 Cannot Be Substituted with Other MAGL, FAAH, or Dual Inhibitors Without Experimental Validation


Despite the existence of other MAGL inhibitors (e.g., JW642, KML29), FAAH inhibitors (e.g., PF-3845, URB597), and dual FAAH/MAGL inhibitors (e.g., JZL195), direct substitution is not scientifically valid due to JZL184's unique and quantifiable pharmacological fingerprint. JZL184 exhibits species-specific potency variations, a defined selectivity window over FAAH, and a distinct in vivo pharmacodynamic profile that produces functional outcomes (e.g., anxiolytic efficacy) not replicated by even closely related analogs [1]. Furthermore, as an irreversible, covalent inhibitor, its washout kinetics and sustained target engagement differ fundamentally from reversible inhibitors, impacting experimental design and interpretation [2]. The following evidence details these critical, measurable differentiators.

JZL184 Comparative Performance Data: Quantifying Differentiation from Analogs for Informed Procurement


JZL184 Exhibits Superior Anxiolytic Efficacy in a Direct Comparison with the FAAH Inhibitor PF-3845 and the Dual Inhibitor JZL195

In a direct head-to-head study, JZL184 demonstrated significantly more robust anxiolytic effects compared to the selective FAAH inhibitor PF-3845. Notably, the dual FAAH/MAGL inhibitor JZL195, which is chemically distinct and inhibits both enzymes, completely failed to produce anxiolytic effects in the same models [1]. This functional divergence highlights JZL184's unique ability to selectively elevate 2-AG to achieve a therapeutic window not attainable by broader-spectrum inhibition.

Anxiety Endocannabinoid Behavioral Pharmacology

JZL184's MAGL Inhibitory Potency is Species-Dependent, Showing 67-Fold Higher Potency for Human vs. Rat MAGL in Direct Comparison

JZL184 displays a critical and quantifiable species-dependent potency, being approximately 67 times more potent against human MAGL (IC50 = 3.9 nM) than rat MAGL (IC50 = 262 nM) [1]. This contrasts with other MAGL inhibitors like JW642, which shows less variation between human (IC50 = 3.7 nM) and rat (IC50 = 14 nM) orthologs [1]. This species difference is crucial for experimental design and data interpretation.

Species Selectivity Enzyme Inhibition MAGL

JZL184 Demonstrates a >300-Fold Selectivity Window for MAGL over FAAH In Vitro

JZL184 exhibits a high degree of selectivity for MAGL over fatty acid amide hydrolase (FAAH), the primary enzyme degrading anandamide. In brain membrane assays, JZL184 blocked 2-AG hydrolysis with an IC50 of 8 nM and FAAH-mediated hydrolysis with an IC50 of 4 µM, yielding a >300-fold selectivity index [1]. This selectivity is a defining characteristic that allows for the independent study of 2-AG signaling.

Selectivity Off-Target Activity MAGL FAAH

JZL184 Produces a Rapid and Sustained 8-Fold Elevation of Brain 2-AG In Vivo, a Functional Outcome Not Matched by FAAH Inhibition

A key functional differentiator is JZL184's ability to selectively and dramatically increase brain levels of the endocannabinoid 2-AG without altering anandamide (AEA). Administration of JZL184 (16-40 mg/kg, i.p.) to mice resulted in an 8-fold elevation of brain 2-AG levels, maintained for at least 8 hours [1]. In contrast, FAAH inhibitors like PF-3845 selectively elevate AEA, producing a distinct neurochemical and behavioral profile.

Pharmacodynamics 2-AG In Vivo Brain Penetration

JZL184: Recommended Applications Based on Validated Differentiation Evidence


Selective Investigation of 2-AG-Mediated Signaling in Mouse Models of Anxiety and Stress

Based on the direct comparative evidence showing superior and robust anxiolytic efficacy for JZL184 compared to PF-3845 and JZL195 [1], this compound is the preferred tool for dissecting the role of 2-AG in anxiety-like behaviors. Its unique ability to selectively elevate 2-AG without the confounding effects of AEA elevation (seen with dual inhibitors) or the adverse effects of JZL195 makes it essential for studies aiming to validate the 2-AG/CB1 receptor pathway as a therapeutic target for stress-related disorders. Researchers should procure JZL184 when the goal is to achieve selective, 2-AG-dependent behavioral outcomes in mice.

In Vivo Studies Requiring Potent and Sustained MAGL Inhibition in Murine Models

The evidence of an 8-fold, sustained (≥8h) elevation of brain 2-AG in mice [1] supports the use of JZL184 for acute and sub-chronic in vivo studies in murine systems where robust target engagement is required. Its well-characterized pharmacokinetic and pharmacodynamic profile in this species makes it a reliable standard for experiments involving pain, inflammation, neuroprotection, and addiction where rapid and complete MAGL inactivation is desired. It is less suitable for rat studies without dose adjustment due to its 67-fold lower potency in that species [2].

In Vitro and Cellular Assays Requiring Human-Relevant MAGL Inhibition with High Potency

Given its high potency against human MAGL (IC50 = 3.9 nM) [2], JZL184 is an optimal choice for experiments in human cell lines (e.g., HeLa, HEK293, cancer cell lines) where potent and selective inhibition of 2-AG hydrolysis is required. Its >300-fold selectivity over FAAH ensures that observed effects can be primarily attributed to 2-AG accumulation, simplifying interpretation of downstream signaling events, including CB1/CB2 receptor activation and lipid mediator release.

Benchmarking and Validating Novel MAGL Inhibitor Candidates

As the first well-characterized selective MAGL inhibitor [1], JZL184 serves as an essential positive control and benchmark compound for the development and validation of next-generation MAGL inhibitors. Its time-dependent, irreversible mechanism and quantifiable species-specific potency data [2] provide a well-defined standard against which new chemical entities (e.g., reversible inhibitors, covalent inhibitors with alternative warheads) can be directly compared in both enzymatic and cellular assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for Jzl184

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.